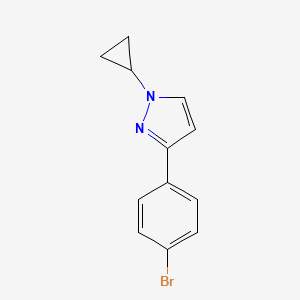

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

Description

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole is a pyrazole derivative featuring a brominated phenyl group at the 3-position and a cyclopropyl substituent at the 1-position. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Propriétés

Formule moléculaire |

C12H11BrN2 |

|---|---|

Poids moléculaire |

263.13 g/mol |

Nom IUPAC |

3-(4-bromophenyl)-1-cyclopropylpyrazole |

InChI |

InChI=1S/C12H11BrN2/c13-10-3-1-9(2-4-10)12-7-8-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2 |

Clé InChI |

SDMBVHDZFISZPP-UHFFFAOYSA-N |

SMILES canonique |

C1CC1N2C=CC(=N2)C3=CC=C(C=C3)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole is being investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with specific substituents can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death .

- Antimicrobial Properties : The compound has been tested for antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism often involves targeting essential enzymes like DNA gyrase, leading to disruption of bacterial DNA replication .

Drug Discovery

The unique structure of this compound makes it valuable as a lead compound in drug development:

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the pyrazole ring significantly influence biological activity. For instance, bromination at the para position enhances antibacterial efficacy while maintaining low toxicity levels .

- Screening for Antiviral Activity : Some derivatives have been tested against viruses, including H5N1, showing promising antiviral properties. This highlights the compound's potential in developing antiviral therapies .

Agricultural Chemistry

Research indicates that pyrazole derivatives can be utilized in agrochemical applications:

- Pesticide Development : The compound's ability to inhibit specific biological pathways makes it a candidate for developing new pesticides or herbicides, targeting pests or diseases affecting crops .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 10 | |

| Anticancer | MCF-7 (breast cancer) | 5 | |

| Antiviral | H5N1 virus | 15 |

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, including breast and prostate cancer. The results indicated that compounds with bromophenyl substitutions exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action and potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Studies

In another study, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against several strains of bacteria. The findings revealed that compounds containing the bromophenyl group demonstrated enhanced activity compared to their unsubstituted counterparts, confirming the importance of structural modifications in biological efficacy .

Comparaison Avec Des Composés Similaires

Anti-inflammatory Activity: Pyrazole vs. 1,3,4-Oxadiazole Derivatives

Several 1,3,4-oxadiazole derivatives bearing bromophenyl groups exhibit significant anti-inflammatory activity. For example:

- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) demonstrated 59.5% and 61.9% suppression of carrageenan-induced paw edema, respectively, at 100 mg/kg (oral dose). These results are comparable to indomethacin (64.3% activity at 20 mg/kg) .

| Compound | Activity (% Edema Suppression) | Dose (mg/kg) | Severity Index (SI) |

|---|---|---|---|

| IIIa (Oxadiazole) | 59.5% | 100 | 0.75 |

| IIIb (Oxadiazole) | 61.9% | 100 | 0.83 |

| Indomethacin (Reference) | 64.3% | 20 | 2.67 |

| β-(4-Bromobenzoyl)propionic acid | N/A | N/A | 1.17 |

Key Observations :

- The oxadiazole derivatives (IIIa, IIIb) show lower toxicity (SI = 0.75–0.83) compared to indomethacin (SI = 2.67) and the precursor β-(4-bromobenzoyl)propionic acid (SI = 1.17) .

- The 4-bromophenyl group likely contributes to enhanced activity by modulating electronic and steric effects.

Comparison with Pyrazole Core :

While this compound lacks direct anti-inflammatory data, pyrazole derivatives like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit broad biological activities (e.g., antioxidant, antimicrobial) . The cyclopropyl substituent in the target compound may further optimize pharmacokinetic properties compared to phenyl or alkyl groups.

Bromophenyl-Containing Coumarins: NO Suppression Activity

| Compound | Structure | Activity (NO Suppression) |

|---|---|---|

| Brodifacoum | Coumarin + bromophenyl | Significant |

| Difethialone | Thiochromenone + bromophenyl | Significant |

Key Observations :

- The bromophenyl moiety enhances bioactivity across diverse scaffolds (coumarins, pyrazoles).

- Coumarins and pyrazoles differ in ring rigidity and metabolic pathways, which may influence target selectivity.

Toxicity and Substituent Effects

The Severity Index (SI) is a critical metric for evaluating toxicity. Oxadiazole derivatives (IIIa, IIIb) showed lower SI values than indomethacin, suggesting improved safety profiles . Substituents on the heterocyclic core significantly influence toxicity:

- Electron-withdrawing groups (e.g., bromo, chloro) enhance stability and activity but may increase cytotoxicity.

- Cyclopropyl groups (as in the target compound) could reduce metabolic degradation compared to bulkier substituents like phenyl .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., DMF for reactivity), stoichiometric control of reagents (e.g., PCC for oxidation), and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Post-synthesis crystallization in ethyl acetate enhances purity, as demonstrated in related pyrazole derivatives . Monitoring reaction progress with TLC ensures complete conversion of intermediates .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray diffraction : Determines molecular conformation and dihedral angles between aromatic rings (e.g., bromophenyl vs. cyclopropyl groups) .

- NMR spectroscopy : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and confirms substituent positions .

- HRMS : Validates molecular formula (e.g., C₁₃H₁₂BrN₂) and isotopic patterns .

Q. How can photophysical properties of this compound be determined for applications in material science?

- Methodological Answer : Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO, hexane). Emission spectra (e.g., λem = 356 nm in DMSO) reveal solvatochromic effects, while quantum yield calculations assess radiative efficiency .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer : Discrepancies (e.g., anticancer inactivity in some derivatives vs. activity in others ) require:

- Comparative assays : Test compounds under identical conditions (e.g., cell lines, concentrations).

- Structural analysis : Correlate activity with substituent effects (e.g., electron-withdrawing bromophenyl groups altering binding affinity) .

- Meta-analysis : Review literature for confounding factors (e.g., purity thresholds >95% ).

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Functional group substitution : Replace cyclopropyl with fluorophenyl groups to assess steric/electronic impacts .

- Computational modeling : Use DFT calculations to predict binding modes with biological targets (e.g., kinase enzymes) .

- Pharmacophore mapping : Identify critical moieties (e.g., bromophenyl for hydrophobic interactions) using 3D-QSAR models .

Q. How can stability and degradation pathways of this compound be studied under varying experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC .

- Mass spectrometry : Identify degradation products (e.g., debromination or oxidation byproducts) .

- pH-dependent studies : Assess hydrolytic stability in buffered solutions (pH 1–13) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

- Methodological Answer : Use triplicate experiments with error bars (±5% acceptable deviation). Apply ANOVA to compare yields across reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Refine X-ray data with software like SHELX or OLEX2. Analyze torsion angles (e.g., pyrazole ring planarity) and intermolecular interactions (e.g., C–H···π stacking) to validate structural assignments .

Tables for Key Data

| Property | Method | Typical Values | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C | |

| LogP (Partition Coefficient) | HPLC (C18 column) | 3.2 ± 0.1 | |

| Quantum Yield (Φ) | Fluorescence Spectrometry | 0.42 in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.